(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one
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Overview
Description
(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one is a complex organic compound characterized by multiple hydroxyl groups and methoxy groups. This compound is notable for its intricate structure, which includes several chiral centers and conjugated double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and stereoselective reactions to ensure the correct configuration at each chiral center. Common reagents used in these steps include protecting groups like TBDMS (tert-butyldimethylsilyl) and reagents for oxidation such as PCC (pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the number of steps. This could include the use of flow chemistry techniques to improve reaction efficiency and the use of automated synthesis platforms to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction could regenerate the original hydroxyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets. This can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to these structural differences.
Properties
Molecular Formula |
C34H42O19 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C34H42O19/c1-47-18-9-15(10-19(48-2)25(18)40)5-7-17(37)24(39)28-30(44)34(46,23(38)8-6-16-11-20(49-3)26(41)21(12-16)50-4)31(45)32(51-28)53-33(14-36)29(43)27(42)22(13-35)52-33/h5-12,22,24,27-32,35-36,39-46H,13-14H2,1-4H3/b7-5+,8-6+/t22-,24?,27-,28-,29+,30-,31+,32?,33?,34+/m1/s1 |
InChI Key |
SJMPGYOOYSOPLD-KIFGHFTESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)C([C@@H]2[C@H]([C@]([C@H](C(O2)OC3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)(C(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)C(C2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)(C(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O)O)O |
Origin of Product |
United States |
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